1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one
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Overview
Description
1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[25]octan-6-yl]ethan-1-one is a complex organic compound characterized by its unique spirocyclic structure The presence of a fluorophenyl group and a methoxy group contributes to its distinct chemical properties
Preparation Methods
The synthesis of 1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with methoxyamine to form an oxime intermediate. This intermediate is then subjected to cyclization reactions under specific conditions to yield the spirocyclic structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into simpler components.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions vary depending on the specific reaction pathway chosen.
Scientific Research Applications
1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s chemical properties make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group may facilitate binding to certain enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s stability and reactivity, affecting its overall biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
When compared to other similar compounds, 1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one stands out due to its unique spirocyclic structure and the presence of both fluorophenyl and methoxy groups. Similar compounds include:
1-[2-(4-Chlorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one: Differing by the substitution of a chlorine atom instead of fluorine.
1-[2-(4-Methylphenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one: Featuring a methyl group instead of fluorine.
1-[2-(4-Bromophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one: Containing a bromine atom in place of fluorine.
These comparisons highlight the impact of different substituents on the compound’s chemical and biological properties, emphasizing the uniqueness of this compound.
Properties
CAS No. |
59834-49-0 |
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Molecular Formula |
C15H18FNO3 |
Molecular Weight |
279.31 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethanone |
InChI |
InChI=1S/C15H18FNO3/c1-11(18)17-9-7-14(8-10-17)15(19-2,20-14)12-3-5-13(16)6-4-12/h3-6H,7-10H2,1-2H3 |
InChI Key |
SJZQHUVVZLGVRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(CC1)C(O2)(C3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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